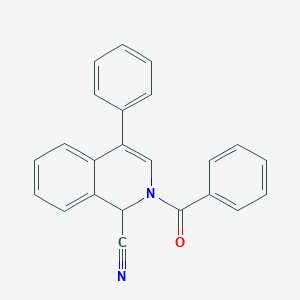![molecular formula C7H19NO3SSi B14255303 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 287184-57-0](/img/structure/B14255303.png)
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine: is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its potential applications in various fields, including material science, chemistry, and biology. The presence of the trimethoxysilyl group allows for the formation of strong bonds with inorganic surfaces, making it useful in surface modification and adhesion promotion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with trimethoxysilane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:
HS-CH2-CH2-NH2+(CH3O)3SiH→H2N-CH2-CH2-S-CH2-CH2-Si(OCH3)3
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as platinum or palladium can also enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the silane group, to form silanols.
Substitution: The methoxy groups on the silicon atom can be substituted with other alkoxy groups or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanols.
Substitution: Alkoxy or halogenated silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid organic-inorganic materials.
Biology
In biological research, this compound is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Medicine
In medicine, the compound is investigated for its potential use in the development of new therapeutic agents and diagnostic tools. Its ability to modify surfaces makes it useful in the creation of medical implants and devices.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve adhesion and durability makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of strong covalent bonds between the silane group and inorganic surfaces. This interaction is facilitated by the hydrolysis of the methoxy groups to form silanols, which then condense with hydroxyl groups on the surface. The amine group can also interact with various substrates, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Tritylthio)ethanamine
Comparison
- 2-(Trimethylsilyl)ethanol : This compound lacks the thiol and amine groups, making it less versatile in terms of surface modification and biological applications.
- 2-(Tritylthio)ethanamine : While this compound contains a thiol group, it lacks the silane functionality, limiting its use in adhesion promotion and surface modification.
Conclusion
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique combination of functional groups allows for a wide range of applications, making it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
287184-57-0 |
|---|---|
Formule moléculaire |
C7H19NO3SSi |
Poids moléculaire |
225.38 g/mol |
Nom IUPAC |
2-(2-trimethoxysilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NO3SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h4-8H2,1-3H3 |
Clé InChI |
WOQNVKWPLQDKBF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCSCCN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


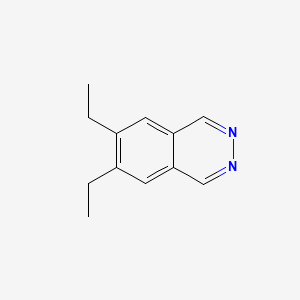
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

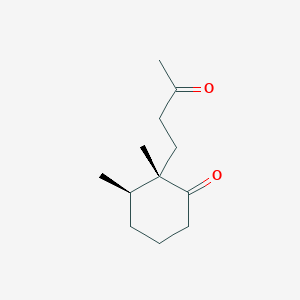
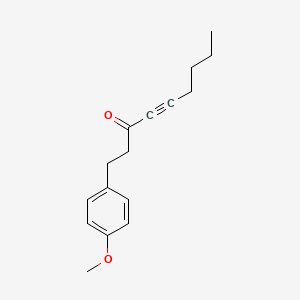
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
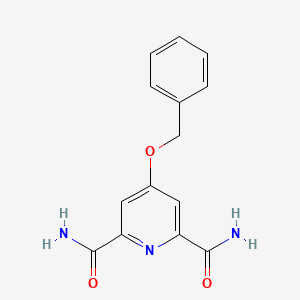
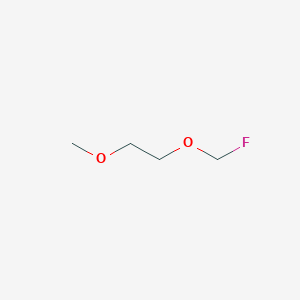
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
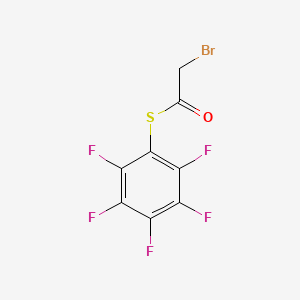
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)


